REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:13])[NH:8]2.[CH2:14]([NH:17][CH2:18][CH2:19][CH3:20])[CH2:15][CH3:16]>Cl>[CH2:14]([N:17]([CH2:18][CH2:19][CH3:20])[CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:13])[NH:8]2)[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
BrCCC1=C2CC(NC2=CC=C1)=O
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has previously been degassed with a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
degassed acetonitrile (5 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solution
|
Type
|
TEMPERATURE
|
Details
|
After an additional hour the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (50 ml)
|
Type
|
CUSTOM
|
Details
|
After drying separately
|
Type
|
CUSTOM
|
Details
|
the ether layer was evaporated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
4-vinyl-indol-2-one (60 mg, 37.7%) Evaporation of the dichloromethane layer
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(CCC1=C2CC(NC2=CC=C1)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 mg | |
YIELD: PERCENTYIELD | 58.5% | |
YIELD: CALCULATEDPERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |